![molecular formula C7H5Cl3O3 B11088590 6,8,9-Trichloro-1,4-dioxaspiro[4.4]non-8-en-7-one CAS No. 49672-93-7](/img/structure/B11088590.png)
6,8,9-Trichloro-1,4-dioxaspiro[4.4]non-8-en-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8,9-Trichloro-1,4-dioxaspiro[4.4]non-8-en-7-one is a chemical compound characterized by its unique spirocyclic structure. This compound is notable for its three chlorine atoms and the presence of a dioxaspiro ring system, which contributes to its distinct chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8,9-Trichloro-1,4-dioxaspiro[4.4]non-8-en-7-one typically involves the chlorination of precursor compounds under controlled conditions. One common method involves the reaction of 1,4-dioxaspiro[4.4]non-8-en-7-one with chlorine gas in the presence of a catalyst. The reaction is carried out at a specific temperature and pressure to ensure the selective chlorination at the 6, 8, and 9 positions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
6,8,9-Trichloro-1,4-dioxaspiro[4.4]non-8-en-7-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction Reactions: Reduction can lead to the removal of chlorine atoms, resulting in the formation of less chlorinated derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, oxides, and reduced forms of the original compound .
Scientific Research Applications
6,8,9-Trichloro-1,4-dioxaspiro[4.4]non-8-en-7-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6,8,9-Trichloro-1,4-dioxaspiro[4.4]non-8-en-7-one involves its interaction with specific molecular targets. The compound’s chlorine atoms and spirocyclic structure allow it to form stable complexes with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt normal cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
6,8-Dichloro-1,4-dioxaspiro[4.4]non-8-en-7-one: Lacks one chlorine atom compared to 6,8,9-Trichloro-1,4-dioxaspiro[4.4]non-8-en-7-one.
1,4-Dioxaspiro[4.4]non-8-en-7-one: The parent compound without any chlorine substitutions.
6,8,9-Trichloro-1,4-dioxaspiro[4.4]non-8-en-7-ol: Contains a hydroxyl group instead of a ketone
Uniqueness
This compound is unique due to its specific chlorination pattern and spirocyclic structure, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and form stable complexes with biological targets makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
49672-93-7 |
|---|---|
Molecular Formula |
C7H5Cl3O3 |
Molecular Weight |
243.5 g/mol |
IUPAC Name |
6,8,9-trichloro-1,4-dioxaspiro[4.4]non-8-en-7-one |
InChI |
InChI=1S/C7H5Cl3O3/c8-3-4(11)6(10)7(5(3)9)12-1-2-13-7/h6H,1-2H2 |
InChI Key |
GZCBOFSKFCOGTM-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(O1)C(C(=O)C(=C2Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Chloro-5-nitrobenzoyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B11088519.png)
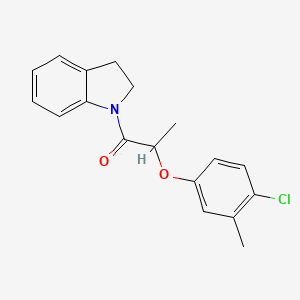
![2-Oxo-1-oxa-spiro[4.5]decane-4-carboxylic acid tert-butylamide](/img/structure/B11088537.png)
![1-[(2-Chloro-4-nitrophenyl)amino]-3-[(2,4-dinitrophenyl)amino]propan-2-ol](/img/structure/B11088556.png)
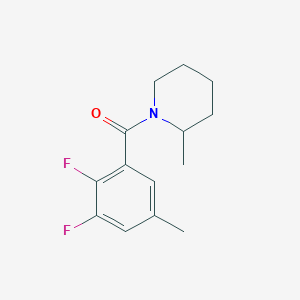
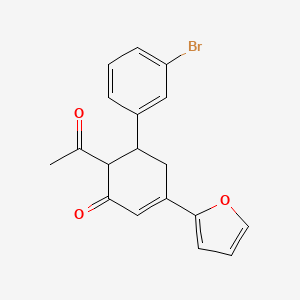
![2-[5'-benzyl-3'-(1H-indol-3-ylmethyl)-2,4',6'-trioxo-3',3a',4',5',6',6a'-hexahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrol]-1(2H)-yl]-N,N-diethylacetamide](/img/structure/B11088577.png)
![ethyl 2-{[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11088587.png)
![2-[(4-Ethyl-4,5-dihydro-1,3-thiazol-2-yl)(4-ethylphenyl)amino]-1-phenylethanone](/img/structure/B11088588.png)
![2-({5-[(4-tert-butylphenoxy)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-ethoxy-2-nitrophenyl)acetamide](/img/structure/B11088595.png)
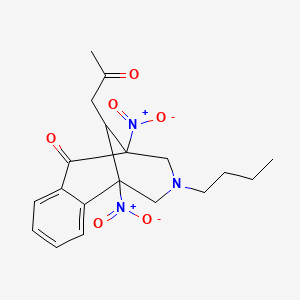
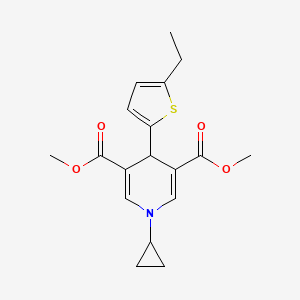
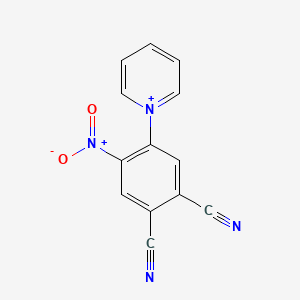
![N-cyclopropyl-5-{4-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]piperazin-1-yl}-2-nitroaniline](/img/structure/B11088611.png)
